molecular formula C44H62O18 B114825 Hancoside A CAS No. 145701-08-2

Hancoside A

カタログ番号: B114825
CAS番号: 145701-08-2
分子量: 879 g/mol
InChIキー: SDTRDZCVVFORLC-HASDMLKASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hancoside A is a C21 steroidal glycoside first isolated from the dried roots of Cynanchum hancockianum (华北白前) . Its molecular formula is C₄₄H₆₂O₁₈, with a molecular weight of 878.97 g/mol. The compound is characterized as a white powder with a melting point of 185–187°C (methanol) and an optical rotation of [α]D²⁷ = −12.3° (dioxocyclohexane) .

Structurally, Hancoside A consists of a steroidal aglycone core linked to oligosaccharide moieties. Its aglycone, hancogenin B, is a modified C21 steroid backbone, while the glycosidic chain includes multiple sugar units, contributing to its hydrophilicity and bioactivity .

特性

CAS番号

145701-08-2

分子式

C44H62O18

分子量

879 g/mol

IUPAC名

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,8R,9S,10R,13R,14S,15R,17S)-17-acetyl-14,15-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C44H62O18/c1-20(46)26-17-31(47)44(55)25-8-7-22-16-23(10-12-42(22,2)24(25)11-13-43(26,44)3)59-41-39(37(53)34(50)29(18-45)60-41)62-40-38(54)36(52)35(51)30(61-40)19-58-32(48)9-6-21-14-27(56-4)33(49)28(15-21)57-5/h6-7,9,14-15,23-26,29-31,34-41,45,47,49-55H,8,10-13,16-19H2,1-5H3/b9-6+/t23-,24-,25+,26+,29+,30+,31+,34+,35+,36-,37-,38+,39+,40-,41+,42-,43+,44+/m0/s1

InChIキー

SDTRDZCVVFORLC-HASDMLKASA-N

SMILES

CC(=O)C1CC(C2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O

異性体SMILES

CC(=O)[C@H]1C[C@H]([C@]2([C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O

正規SMILES

CC(=O)C1CC(C2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O

同義語

3beta,14beta,15beta-trihydroxypregn-5-en-20-one-3-O-beta-D-(6-sinapoyl)glucopyranosyl(1-2)-beta-D-glucopyranoside
hancoside A

製品の起源

United States

類似化合物との比較

Table 1: Key Features of Hancoside A and Analogous C21 Steroidal Glycosides

Compound Molecular Formula Source Plant Bioactivity Key Structural Differences References
Hancoside A C₄₄H₆₂O₁₈ Cynanchum hancockianum Anti-endotoxin Unique glycosylation pattern (3 sugar units)
Cynatratoside A C₃₄H₅₄O₁₁ Cynanchum atratum Antitumor Shorter glycosidic chain (1 glucose unit)
Wilfoside C1N C₃₄H₅₆O₁₂ Cynanchum taiwanianum Anti-inflammatory Aglycone: Dehydrohirundigenin derivative
Chekiangensoside A C₄₁H₆₄O₁₄ Cynanchum chekiangense Immunomodulatory Additional rhamnose in glycosidic chain
Komaroside D C₃₉H₆₂O₁₃ Cynanchum wilfordii Antioxidant Furanose-containing aglycone

Key Findings:

Structural Diversity: Glycosylation Patterns: Hancoside A has a trisaccharide moiety, whereas Cynatratoside A and Wilfoside C1N possess monosaccharide and disaccharide chains, respectively. This difference impacts solubility and receptor binding . Aglycone Modifications: Hancoside A’s aglycone (hancogenin B) lacks the Δ⁵ double bond found in Cynatratoside A’s glaucogenin C, which may influence membrane permeability .

Pharmacological Variations :

  • Anti-endotoxin vs. Antitumor : Hancoside A’s anti-endotoxin activity is distinct from Cynatratoside A’s antitumor effects, likely due to differences in glycosylation affecting molecular interactions with Toll-like receptors .
  • Species-Specific Bioactivity : Wilfoside C1N from C. taiwanianum shows anti-inflammatory effects, highlighting the role of plant species in diversifying bioactivity .

Source Plant Discrepancies: While most studies isolate Hancoside A from C. hancockianum, one source () cites C. amplexicaule as its origin. This discrepancy may arise from taxonomic misclassification or regional variations in plant chemistry .

Research Implications and Limitations

  • Therapeutic Potential: Hancoside A’s anti-endotoxin properties warrant further investigation in sepsis models, while analogs like Cynatratoside A could be optimized for oncology .
  • Structural Optimization: Modifying glycosidic chains (e.g., adding rhamnose as in Chekiangensoside A) may enhance bioavailability or target specificity .
  • Limitations : Comparative studies are hindered by incomplete structural data for some analogs (e.g., exact sugar configurations in Wilfosides) .

Q & A

Q. What are the validated methods for isolating Hancoside A from natural sources?

Q. How is the structural elucidation of Hancoside A achieved?

Structural characterization involves:

  • Spectroscopic techniques : NMR (¹H, ¹³C, 2D-COSY) for sugar moiety and aglycone identification.
  • Mass spectrometry : HR-ESI-MS to confirm molecular formula (e.g., C₃₈H₆₂O₁₂).
  • Comparative analysis : Cross-referencing with published spectral databases to rule out misidentification .

Q. What in vitro models are commonly used to assess Hancoside A’s bioactivity?

Standard models include:

  • Antioxidant assays : DPPH radical scavenging, FRAP.
  • Anti-inflammatory tests : COX-2 inhibition in RAW 264.7 macrophages.
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HepG2, MCF-7). Researchers must include positive controls (e.g., ascorbic acid for antioxidants) and validate results across ≥3 replicates .

Advanced Research Questions

Q. How can contradictory data on Hancoside A’s mechanism of action be resolved?

Contradictions often arise from:

  • Cell line variability : Use isogenic cell lines to minimize genetic drift effects.
  • Dose-dependent effects : Conduct dose-response curves (e.g., 1–100 µM) to identify therapeutic windows.
  • Pathway analysis : Combine RNA sequencing and Western blotting to map signaling pathways (e.g., NF-κB, MAPK) . Recommended workflow: Replicate experiments in independent labs and perform meta-analyses of published data .

Q. What strategies optimize Hancoside A’s stability in pharmacokinetic studies?

Stability challenges include pH sensitivity and enzymatic degradation. Solutions involve:

  • Formulation : Nanoencapsulation (e.g., liposomes) to enhance bioavailability.
  • Analytical adjustments : Use LC-MS/MS with stabilized mobile phases (e.g., 0.1% formic acid).
  • In vivo protocols : Administer with CYP450 inhibitors to reduce hepatic metabolism .

Q. How do researchers address low yields in Hancoside A synthesis?

Semi-synthesis from abundant precursors (e.g., oleanolic acid) improves scalability. Key steps:

  • Glycosylation : Optimize reaction conditions (e.g., BF₃·Et₂O as a catalyst).
  • Protecting groups : Use acetyl or benzyl groups to direct regioselectivity.
  • Yield tracking : Monitor via HPLC and adjust stoichiometry iteratively .

Methodological and Ethical Considerations

Q. What are best practices for reporting Hancoside A’s bioactivity data?

Follow the ARRIVE guidelines for preclinical studies:

  • Data transparency : Report IC₅₀ values with 95% confidence intervals.
  • Negative results : Publish non-significant findings to avoid publication bias.
  • Ethical compliance : Adhere to institutional protocols for animal studies (e.g., IACUC approval) .

Q. How to design a robust experimental framework for studying Hancoside A’s synergistic effects?

Use factorial design to test combinations with other phytochemicals:

  • Dose matrix : Vary concentrations of Hancoside A and co-compounds (e.g., curcumin).
  • Statistical analysis : Calculate combination indices (CI) via CompuSyn software.
  • Validation : Confirm synergy in ≥2 model organisms (e.g., zebrafish and mice) .

Data Interpretation and Reproducibility

Q. How to mitigate batch-to-batch variability in Hancoside A isolates?

Implement quality control measures:

  • Standardized protocols : Document extraction parameters (e.g., temperature, solvent ratio).
  • Chemical fingerprinting : Use HPLC-DAD to compare batch chromatograms.
  • Collaborative validation : Share samples with external labs for independent verification .

Q. What statistical approaches are recommended for conflicting in vivo efficacy data?

Apply mixed-effects models to account for inter-subject variability. For example:

  • Random effects : Adjust for animal age/weight differences.
  • Sensitivity analysis : Exclude outliers and re-analyze data.
  • Meta-regression : Identify moderators (e.g., administration route) across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hancoside A
Reactant of Route 2
Hancoside A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。